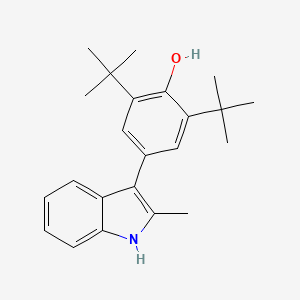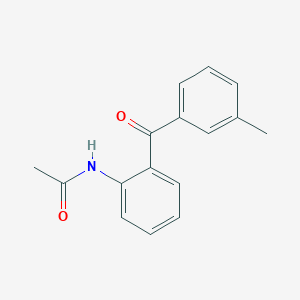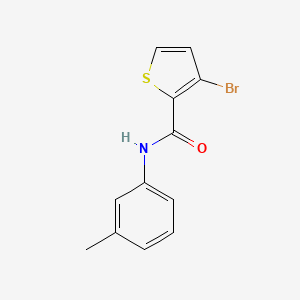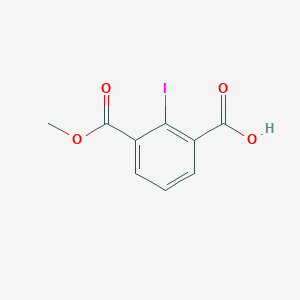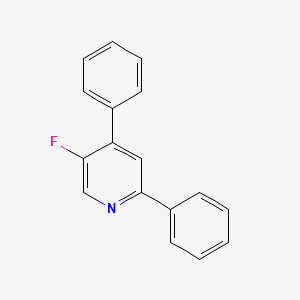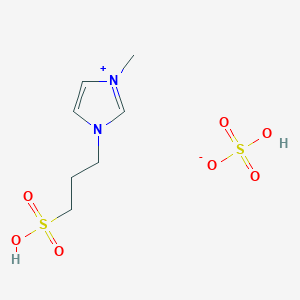![molecular formula C19H21N B14136818 2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] CAS No. 97961-95-0](/img/structure/B14136818.png)
2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound is part of a broader class of spiroindoles, which are known for their significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes a Fischer indole synthesis to yield the spirocyclic indole . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spirocyclic oxindole structure.
Spirobenzofurans: Compounds with a spirocyclic benzofuran structure.
Spirobenzopyrans: Compounds with a spirocyclic benzopyran structure
Uniqueness
2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
97961-95-0 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-phenylspiro[1,2-dihydroindole-3,1'-cyclohexane] |
InChI |
InChI=1S/C19H21N/c1-3-9-15(10-4-1)18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-18/h1,3-6,9-12,18,20H,2,7-8,13-14H2 |
InChI Key |
HOJHWVXYCZXHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(NC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


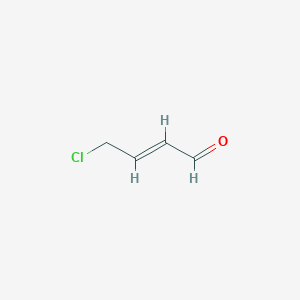

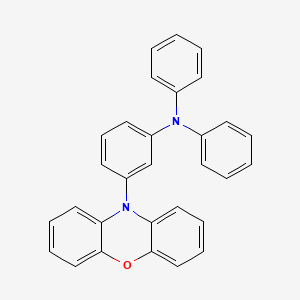
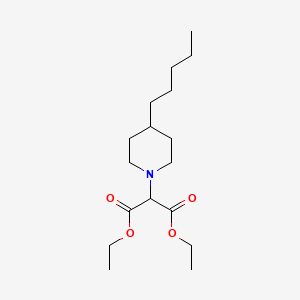
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
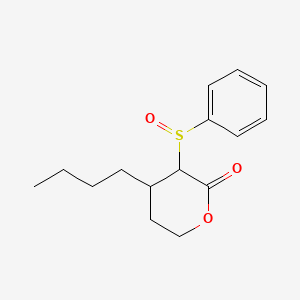
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)
